![molecular formula C10H17F3N2 B13099975 (S)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine](/img/structure/B13099975.png)
(S)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine is a compound that features a trifluoromethyl group attached to a pyrrolidine ring, which is further connected to a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfone in the presence of a base and a catalyst . The reaction conditions often include temperatures ranging from -78°C to room temperature and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols) . Reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(S)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of (S)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent in radical reactions.
α-Trifluoromethylstyrene: A versatile synthetic intermediate for the preparation of more complex fluorinated compounds.
Uniqueness
(S)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine is unique due to its specific structure, which combines a trifluoromethyl group with a pyrrolidine and piperidine ring.
Eigenschaften
Molekularformel |
C10H17F3N2 |
|---|---|
Molekulargewicht |
222.25 g/mol |
IUPAC-Name |
4-[(2S)-2-(trifluoromethyl)pyrrolidin-1-yl]piperidine |
InChI |
InChI=1S/C10H17F3N2/c11-10(12,13)9-2-1-7-15(9)8-3-5-14-6-4-8/h8-9,14H,1-7H2/t9-/m0/s1 |
InChI-Schlüssel |
CXYOVFJWORUYTD-VIFPVBQESA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C2CCNCC2)C(F)(F)F |
Kanonische SMILES |
C1CC(N(C1)C2CCNCC2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



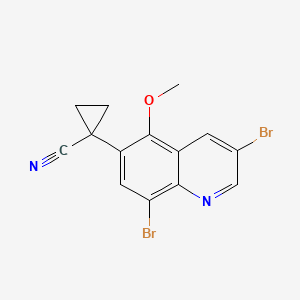
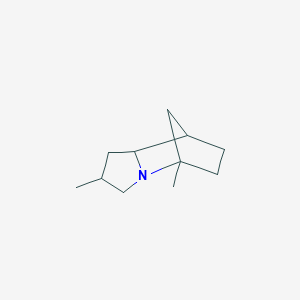

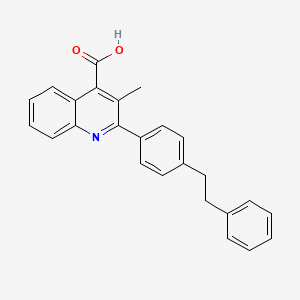
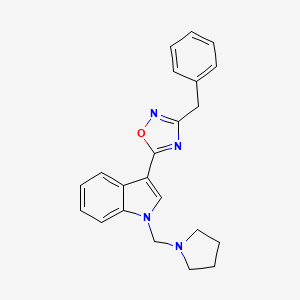
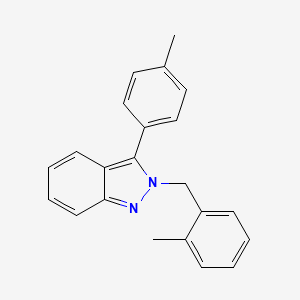

![N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B13099947.png)


![2-phenethyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13099969.png)
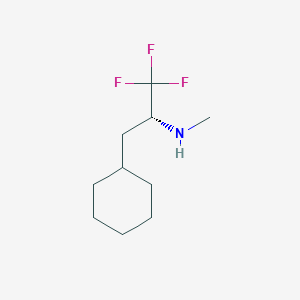
![(S)-4-(6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(6-(3,3-difluoroazetidin-1-yl)-2-methylpyridin-3-yl)-3-methylpiperazine-1-carboxamide](/img/structure/B13099978.png)
